molecular formula C10H13NO B2859969 5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol CAS No. 90874-84-3

5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol

Cat. No.: B2859969
CAS No.: 90874-84-3
M. Wt: 163.22
InChI Key: JGBIMURCUPHILK-UHFFFAOYSA-N
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Description

5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol, also known as 1-Amino-5,6,7,8-tetrahydronaphthalene or 5-Aminotetralin, is a compound with the molecular weight of 163.22 . It is a solid substance at room temperature .


Molecular Structure Analysis

The IUPAC name of this compound is 5-amino-5,6,7,8-tetrahydro-1-naphthalenol . The InChI code is 1S/C10H13NO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h2-3,6,9,12H,1,4-5,11H2 .


Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a melting point of 209-210°C .

Scientific Research Applications

Synthesis and Pharmacology

A series of 2-amino-1,2,3,4-tetrahydronaphthalene compounds, which are closely related to 5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol, have been synthesized and evaluated for their dopaminergic activity. These compounds have shown potential in enhancing dopaminergic activity, with specific substitutions on the nitrogen and aromatic ring significantly influencing their pharmacological profile (Mcdermed, McKenzie, & Phillips, 1975).

Chemical Synthesis and Analysis

The synthesis of 5,6,7,8-Tetrahydronaphthalen-1-amine derivatives for applications in creating thiazolidinones and benzothiazepinones demonstrates its utility as a versatile precursor in organic synthesis. This process has also revealed interesting atropisomeric relationships among synthesized compounds, highlighting the compound's role in exploring stereochemistry (Drawanz et al., 2017).

Therapeutic Potential

The structural flexibility of this compound derivatives has been harnessed to explore their therapeutic potential. For instance, derivatives have been synthesized with the aim of discovering new cardiovascular agents, highlighting the compound's relevance in drug discovery for addressing various cardiovascular conditions (Miyake et al., 1983).

Novel Retinoids Synthesis

The compound has been utilized in the synthesis of novel retinoids, identified as potent RXR agonists for the potential treatment of type II diabetes mellitus. This application underscores its value in the development of new therapeutic agents targeting specific nuclear receptors (Faul et al., 2001).

Tumor Inhibitory and Antioxidant Activity

Research involving 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives has unveiled promising tumor inhibitory and antioxidant activities. This highlights the potential of these compounds in oncology and antioxidant therapy, showcasing the broad applicability of this compound in medicinal chemistry (Hamdy et al., 2013).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

5-amino-5,6,7,8-tetrahydronaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h2-3,6,9,12H,1,4-5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBIMURCUPHILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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